6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine
Overview
Description
6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine, also known as MDN-018, is a novel synthetic compound that has gained attention for its potential use in scientific research. This compound has been shown to have unique properties that make it a promising candidate for various applications. In
Mechanism of Action
The mechanism of action of 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine involves its binding to the serotonin 5-HT2A receptor and the sigma-1 receptor. By binding to these receptors, 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine can modulate their activity and downstream signaling pathways. This modulation can result in various physiological and biochemical effects.
Biochemical and Physiological Effects
6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and antipsychotic effects in animal models, which suggest its potential use in the treatment of anxiety and schizophrenia. 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine has also been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. These effects suggest that 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine may have potential applications in the study of neurotransmitter systems and their associated disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine in lab experiments is its potent and selective binding to the serotonin 5-HT2A receptor and the sigma-1 receptor. This selectivity can reduce the potential for off-target effects and improve the accuracy of the results. However, one limitation of using 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine. One direction is the investigation of its potential use in the treatment of anxiety and schizophrenia. Another direction is the study of its effects on neurotransmitter systems and their associated disorders. Additionally, the development of more soluble analogs of 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine may improve its potential for use in lab experiments.
Conclusion
In conclusion, 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine is a novel synthetic compound that has potential applications in scientific research. Its potent and selective binding to the serotonin 5-HT2A receptor and the sigma-1 receptor make it a promising candidate for the study of these receptors and their associated pathways. Further research is needed to determine its full potential and limitations.
Scientific Research Applications
6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine has been shown to have potential applications in scientific research. It has been found to be a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes such as anxiety, depression, and schizophrenia. 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling and ion channel activity. These properties make 6-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-nitro-4-pyrimidinamine a promising candidate for the study of these receptors and their associated pathways.
properties
IUPAC Name |
6-(2-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-6-9-4-2-3-5-10(9)17(8)13-11(18(19)20)12(14)15-7-16-13/h2-5,7-8H,6H2,1H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQECUWFFIFFPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=NC(=C3[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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